molecular formula C8H8N2O B2853755 4-AMINO-1H-INDOL-5-OL CAS No. 1369341-40-1

4-AMINO-1H-INDOL-5-OL

Cat. No.: B2853755
CAS No.: 1369341-40-1
M. Wt: 148.165
InChI Key: QYXWBHNPVJWQEK-UHFFFAOYSA-N
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Description

1H-Indol-5-ol,4-amino- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids, which play crucial roles in cell biology and pharmacology . The compound 1H-Indol-5-ol,4-amino- is particularly interesting due to its unique structure, which includes both an amino group and a hydroxyl group attached to the indole ring.

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the potential biological activities of “1h-Indol-5-ol,4-amino-”.

Mechanism of Action

Target of Action

The primary targets of 1h-Indol-5-ol,4-amino- are multiple receptors to which it binds with high affinity . The indole scaffold is found in many important synthetic drug molecules, making it a valuable treatment option . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

1h-Indol-5-ol,4-amino- interacts with its targets by binding to them, resulting in a variety of changes. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s interaction with its targets can lead to a range of effects, depending on the specific derivative and the biological context.

Biochemical Pathways

The affected pathways of 1h-Indol-5-ol,4-amino- are diverse, given the broad spectrum of biological activities of indole derivatives . For example, some indole derivatives have been shown to have antiviral activity, suggesting an impact on viral replication pathways . Other derivatives have anti-inflammatory and analgesic activities, indicating an influence on inflammation and pain pathways .

Pharmacokinetics

The broad-spectrum biological activities of indole derivatives suggest that they have favorable adme properties that allow them to reach their targets and exert their effects .

Result of Action

The molecular and cellular effects of 1h-Indol-5-ol,4-amino- action are diverse, reflecting the wide range of biological activities of indole derivatives . For example, certain derivatives have been found to inhibit influenza A, suggesting that they can interfere with viral replication at the molecular level . Other derivatives have anti-inflammatory and analgesic activities, indicating that they can modulate inflammation and pain signaling pathways at the cellular level .

Action Environment

The action, efficacy, and stability of 1h-Indol-5-ol,4-amino- can be influenced by various environmental factors. For instance, the biological activity of indole derivatives can be affected by the presence of other molecules, pH, temperature, and other aspects of the cellular environment . .

Chemical Reactions Analysis

1H-Indol-5-ol,4-amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in many synthetic pathways.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using reagents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indoles, which have significant applications in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1H-Indol-5-ol,4-amino- can be compared with other indole derivatives such as:

The presence of both amino and hydroxyl groups in 1H-Indol-5-ol,4-amino- makes it unique and versatile for various chemical and biological applications.

Conclusion

1H-Indol-5-ol,4-amino- is a fascinating compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic applications.

Properties

IUPAC Name

4-amino-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXWBHNPVJWQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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